Vitexin argininate
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Overview
Description
Vitexin (arginine) is a bioactive compound found in various medicinal plants. It is a flavonoid glycoside, specifically an apigenin-8-C-glucoside, known for its diverse pharmacological properties. Vitexin (arginine) has been studied for its antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vitexin (arginine) can be synthesized through enzymatic glycosylation. Solvent-stable β-fructosidase is used to glycosylate vitexin in organic solvents, achieving high yields of vitexin glycosides. The reaction conditions typically involve 30–80% (v/v) ethyl acetate, with yields ranging from 90–99% .
Industrial Production Methods
Industrial production of vitexin (arginine) often involves the extraction from plant sources such as hawthorn, mung bean, and bamboo. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity vitexin (arginine) .
Chemical Reactions Analysis
Types of Reactions
Vitexin (arginine) undergoes various chemical reactions, including:
Oxidation: Vitexin can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert vitexin to its reduced forms.
Substitution: Glycosylation reactions, where sugar moieties are added to vitexin, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Enzymatic glycosylation using glycosyltransferases and glycosidases.
Major Products Formed
Oxidation: Quinones and other oxidative derivatives.
Reduction: Reduced forms of vitexin.
Substitution: Vitexin glycosides, such as β-D-fructofuranosyl-(2→6)-vitexin.
Scientific Research Applications
Vitexin (arginine) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its potential therapeutic effects in treating cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Used in the development of nutraceuticals and functional foods due to its bioactive properties
Mechanism of Action
Vitexin (arginine) exerts its effects through various molecular targets and pathways. It has been found to target the Vitamin D receptor (VDR), facilitating its translocation into the cell nucleus to exert transcriptional activity. Vitexin also promotes the polarization of macrophages towards the M1 phenotype, which is dependent on VDR. Additionally, it regulates the transcriptional activation of phenazine biosynthesis-like domain protein (PBLD) via VDR, playing a critical role in macrophage polarization and mitigating the progression from chronic colitis to colorectal cancer .
Comparison with Similar Compounds
Similar Compounds
Isoorientin: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Chlorogenic acid: Known for its antioxidant activity and found in various plants.
Agnuside: A compound with estrogenic-like activity, used in hormone replacement therapy.
Uniqueness of Vitexin (arginine)
Vitexin (arginine) is unique due to its specific glycosylation pattern and its ability to target the Vitamin D receptor, which distinguishes it from other similar compounds. Its diverse pharmacological properties and potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C27H34N4O12 |
---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C21H20O10.C6H14N4O2/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8;7-4(5(11)12)2-1-3-10-6(8)9/h1-6,14,17-19,21-25,27-29H,7H2;4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t14-,17-,18+,19-,21+;4-/m10/s1 |
InChI Key |
UYXWSGOMVDZQBF-ZKSSNEHASA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
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